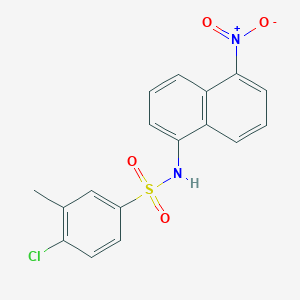![molecular formula C18H20ClFO3 B4084636 3-(2-chloro-4-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B4084636.png)
3-(2-chloro-4-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione
Descripción general
Descripción
3-(2-chloro-4-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione is a chemical compound that has gained significant attention in scientific research. Also known as DU-176b, it belongs to the class of direct oral anticoagulants (DOACs) that have been developed as an alternative to traditional anticoagulants such as warfarin.
Mecanismo De Acción
DU-176b selectively inhibits factor Xa, which is an essential component of the coagulation cascade. By inhibiting factor Xa, DU-176b prevents the formation of thrombin, which is necessary for blood clotting. DU-176b has a rapid onset of action and a predictable pharmacokinetic profile, which makes it an attractive alternative to traditional anticoagulants.
Biochemical and physiological effects:
DU-176b has been shown to have a low potential for drug interactions and a low risk of bleeding compared to traditional anticoagulants. It has also been shown to have a shorter half-life and a faster clearance rate, which allows for more rapid reversal of anticoagulation in case of bleeding or emergency surgery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DU-176b has several advantages for laboratory experiments. It has a high purity and stability, which allows for accurate dosing and consistent results. However, DU-176b is a relatively new compound, and there is limited information available on its long-term effects and potential toxicity.
Direcciones Futuras
Future research on DU-176b could focus on its efficacy and safety in specific patient populations, such as those with renal impairment or liver disease. Additionally, further studies could investigate the optimal dosing and duration of treatment with DU-176b. Finally, research could explore the potential for DU-176b to be used in combination with other anticoagulants or in the prevention of other cardiovascular diseases.
Conclusion:
In conclusion, DU-176b is a promising compound that has shown significant potential as an alternative to traditional anticoagulants. Its selective inhibition of factor Xa and predictable pharmacokinetic profile make it an attractive option for the prevention and treatment of thromboembolic diseases. However, further research is needed to fully understand its long-term effects and potential toxicity.
Aplicaciones Científicas De Investigación
DU-176b has been extensively studied for its anticoagulant properties. It has been shown to be effective in preventing thrombus formation and reducing the risk of stroke and systemic embolism in patients with atrial fibrillation. DU-176b has also been investigated for the treatment and prevention of venous thromboembolism and the prevention of recurrent venous thromboembolism.
Propiedades
IUPAC Name |
3-(2-chloro-4-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFO3/c1-17(2)14(12-7-6-11(20)10-13(12)19)23-16(22)18(15(17)21)8-4-3-5-9-18/h6-7,10,14H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBCWUARJKSYPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C2(C1=O)CCCCC2)C3=C(C=C(C=C3)F)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(4-isopropoxyphenyl)-3-phenylpropanoyl]morpholine](/img/structure/B4084557.png)


![N-(2-chloro-4-nitrophenyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4084571.png)
![4-[(3,4-dichlorophenyl)carbonothioyl]-2,6-dimethylmorpholine](/img/structure/B4084573.png)

![4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-propylbenzenecarboximidamide](/img/structure/B4084592.png)
![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B4084599.png)
![2-[(4-methylphenoxy)methyl]-1-(3-phenoxypropyl)-1H-benzimidazole](/img/structure/B4084603.png)
![12-(4-chlorophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4084613.png)
![N-[4-(benzoylamino)-3-methoxyphenyl]-4-nitrobenzamide](/img/structure/B4084621.png)


![N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4084667.png)